N-(2,3-dimethylphenyl)morpholine-4-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a morpholine ring attached to a carboxamide group, with a 2,3-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)morpholine-4-carboxamide typically involves the amidation of a carboxylic acid derivative with a morpholine derivative. One common method is the reaction of 2,3-dimethylbenzoic acid with morpholine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,3-dimethylphenyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- N-Phenylmorpholine-4-carboxamide
- N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide
- N-(2,4-dimethylphenyl)morpholine-4-carboxamide
Uniqueness
N-(2,3-dimethylphenyl)morpholine-4-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds .
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-10-4-3-5-12(11(10)2)14-13(16)15-6-8-17-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,16) |
InChI Key |
DFBRPDPYZOCNCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCOCC2)C |
Origin of Product |
United States |
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